molecular formula C15H24 B1244429 Hirsutene CAS No. 59372-72-4

Hirsutene

Cat. No. B1244429
CAS RN: 59372-72-4
M. Wt: 204.35 g/mol
InChI Key: XEORYLRYWDQOAT-KYEXWDHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hirsutene is a natural product found in Stereum hirsutum with data available.

Scientific Research Applications

  • Synthesis Techniques :

    • Singh et al. (2004) developed a total synthesis of hirsutene from salicyl alcohol, highlighting a method involving photochemical and radical-induced steps (Singh, Vedantham, & Sahu, 2004).
    • Fan et al. (2009) reported an expeditious and high-yield formal synthesis of hirsutene using Rh(I)-catalyzed cycloaddition, demonstrating an efficient way to construct hirsutene's bicyclic framework (Fan, Tang, Zhuo, Tu, & Yu, 2009).
  • Biosynthetic Pathways :

    • Flynn and Schmidt-Dannert (2018) discovered a sesquiterpene synthase–3-hydroxy-3-methylglutaryl coenzyme A synthase fusion protein responsible for hirsutene biosynthesis in Stereum hirsutum. This finding provides insights into the biosynthetic pathways of sesquiterpenoids in fungi (Flynn & Schmidt-Dannert, 2018).
  • Chemical Modification and Derivatives :

    • Helaly et al. (2016) identified lentinulactam, a novel hirsutane-type sesquiterpene with an unprecedented modification of the hirsutene scaffold, indicating the potential for diverse chemical modifications of hirsutene (Helaly, Richter, Thongbai, Hyde, & Stadler, 2016).
  • Potential Pharmacological Applications :

    • The study of hirsutene's tissue distribution in mice by Zhou et al. (2020) using ultrahigh-performance liquid chromatography-mass spectrometry suggests its potential for pharmacological applications, although specific uses were not detailed in the study (Zhou, Ma, & Chen, 2020).

properties

CAS RN

59372-72-4

Product Name

Hirsutene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(3aR,3bR,6aS,7aR)-3a,5,5-trimethyl-3-methylidene-1,2,3b,4,6,6a,7,7a-octahydrocyclopenta[a]pentalene

InChI

InChI=1S/C15H24/c1-10-5-6-12-7-11-8-14(2,3)9-13(11)15(10,12)4/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m0/s1

InChI Key

XEORYLRYWDQOAT-KYEXWDHISA-N

Isomeric SMILES

C[C@]12[C@H](CCC1=C)C[C@@H]3[C@H]2CC(C3)(C)C

SMILES

CC1(CC2CC3CCC(=C)C3(C2C1)C)C

Canonical SMILES

CC1(CC2CC3CCC(=C)C3(C2C1)C)C

synonyms

hirsutene

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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